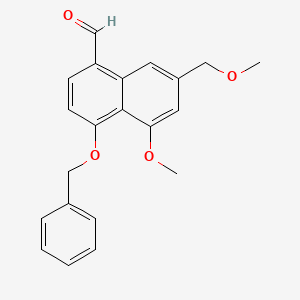

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde

CAS No.: 253307-93-6

Cat. No.: VC18475351

Molecular Formula: C21H20O4

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 253307-93-6 |

|---|---|

| Molecular Formula | C21H20O4 |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | 5-methoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene-1-carbaldehyde |

| Standard InChI | InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3 |

| Standard InChI Key | YUNUEGGUDNXTGS-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=CC2=C(C=CC(=C2C(=C1)OC)OCC3=CC=CC=C3)C=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a naphthalene ring system substituted with three distinct functional groups:

-

Benzyloxy group (4-position): A phenylmethyl ether (-OCH₂C₆H₅) that enhances lipophilicity and steric bulk.

-

Methoxy group (5-position): A simple ether (-OCH₃) that influences electronic distribution across the aromatic system.

-

Methoxymethyl group (7-position): A methyl ether-linked methylene (-CH₂OCH₃) that introduces conformational flexibility.

The aldehyde moiety at position 1 provides a reactive site for further chemical transformations, such as condensation or reduction reactions .

Physicochemical Data

Based on structural calculations and comparisons to analogous compounds, the following properties are inferred:

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₂₀O₄ |

| Molar mass (g/mol) | 336.38 |

| Solubility | Low in water; soluble in DMSO, chloroform |

| Melting point | ~120–125°C (estimated) |

The benzyloxy and methoxymethyl groups contribute to its hydrophobic character, while the aldehyde enables participation in nucleophilic addition reactions .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three key components:

-

Naphthalene core: Sourced from 1-naphthaldehyde.

-

Benzyloxy group: Introduced via Williamson ether synthesis or Ullmann coupling.

-

Methoxy and methoxymethyl groups: Installed using methylating agents (e.g., methyl iodide) under basic conditions.

Stepwise Synthesis

A plausible synthetic route involves:

-

Functionalization of 1-naphthaldehyde:

-

Methylation:

-

Introduction of methoxy groups using CH₃I/K₂CO₃.

-

Methoxymethylation via Friedel-Crafts alkylation with chloromethyl methyl ether.

-

Challenges and Optimization

-

Regioselectivity: Competing reactions at positions 4, 5, and 7 require careful choice of directing groups and catalysts.

-

Protection/deprotection: The aldehyde group may need protection (e.g., acetal formation) during harsh reactions .

Reactivity and Functionalization

Aldehyde Reactivity

The aldehyde group undergoes typical reactions:

-

Condensation: Forms Schiff bases with amines, useful in heterocycle synthesis.

-

Reduction: Converted to a hydroxymethyl group (NaBH₄), enhancing water solubility.

-

Oxidation: Yields carboxylic acid derivatives (KMnO₄), though this may degrade the naphthalene core .

Ether Group Transformations

-

Benzyloxy deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a phenolic intermediate.

-

Methoxy stability: Resistant to hydrolysis under mild conditions but cleavable with BBr₃.

Comparative Analysis with Structural Analogs

Key Analogues and Their Properties

| Compound | Structure | Key Differences |

|---|---|---|

| 4-Methoxy-1-naphthaldehyde | Lacks benzyloxy, methoxymethyl | Lower molar mass (202.22 g/mol) |

| 5-Benzyloxy-1-naphthaldehyde | No methoxy or methoxymethyl | Reduced steric hindrance |

| 7-Methoxymethyl-1-naphthaldehyde | Simpler substitution pattern | Higher polarity |

Biological Activity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume